N-(2,2-dimethoxyethyl)-N'-(1,3-thiazol-2-yl)ethanediamide
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Overview
Description
N-(2,2-dimethoxyethyl)-N'-(1,3-thiazol-2-yl)ethanediamide, also known as DTE-TzED, is an organic compound derived from the condensation of 2-dimethoxyethylthioacetamide with 1,3-thiazol-2-yl-ethanediamine. It is a white, crystalline solid with a melting point of 120°C. DTE-TzED is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals, and has been used in a wide range of scientific research applications.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-N'-(1,3-thiazol-2-yl)ethanediamide is not yet fully understood. However, it is believed that the compound acts as a chelating agent for metal ions, allowing them to form strong complexes with the compound. This allows the metal ions to be more easily extracted from solutions and used in various reactions. Additionally, the compound is believed to act as a catalyst for organic reactions, allowing them to proceed more quickly and efficiently.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2,2-dimethoxyethyl)-N'-(1,3-thiazol-2-yl)ethanediamide are not yet fully understood. However, it is believed that the compound may have some potential therapeutic effects, as it has been shown to have anti-inflammatory, anti-fungal, and anti-bacterial properties. Additionally, the compound has been shown to have antioxidant and anti-cancer activities, and may have potential applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2,2-dimethoxyethyl)-N'-(1,3-thiazol-2-yl)ethanediamide in laboratory experiments include its low cost, easy availability, and high purity. Additionally, the compound is stable and can be stored for long periods of time without degradation. The main limitation of using N-(2,2-dimethoxyethyl)-N'-(1,3-thiazol-2-yl)ethanediamide in laboratory experiments is that its mechanism of action is not yet fully understood, which can make it difficult to predict the outcome of experiments.
Future Directions
Future research on N-(2,2-dimethoxyethyl)-N'-(1,3-thiazol-2-yl)ethanediamide could focus on better understanding its mechanism of action and exploring its potential therapeutic applications. Additionally, further research could focus on the synthesis of new derivatives of the compound and their potential applications. Other areas of research could include the development of new methods for the synthesis of the compound, as well as investigating its potential toxicity and safety.
Synthesis Methods
N-(2,2-dimethoxyethyl)-N'-(1,3-thiazol-2-yl)ethanediamide can be synthesized by the condensation reaction of 2-dimethoxyethylthioacetamide and 1,3-thiazol-2-yl-ethanediamine. The reaction is carried out in a solvent such as dichloromethane at a temperature of 60°C. The reaction mixture is stirred for 2 hours and then cooled to room temperature. The product is then isolated by filtration and dried.
Scientific Research Applications
N-(2,2-dimethoxyethyl)-N'-(1,3-thiazol-2-yl)ethanediamide has been widely used in various scientific research applications. It has been used as a chelating agent for metal ions, as a reagent for the synthesis of heterocyclic compounds, and as a catalyst for organic reactions. N-(2,2-dimethoxyethyl)-N'-(1,3-thiazol-2-yl)ethanediamide has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-(1,3-thiazol-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c1-15-6(16-2)5-11-7(13)8(14)12-9-10-3-4-17-9/h3-4,6H,5H2,1-2H3,(H,11,13)(H,10,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJMCVCZNLKMEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=NC=CS1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethoxyethyl)-N'-(1,3-thiazol-2-yl)ethanediamide |
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